2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with benzylamine in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-(2-Methylphenyl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar triazines.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGHLSQJTVFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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